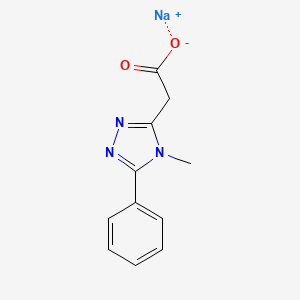

sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate

Vue d'ensemble

Description

Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with sodium chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or water for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into dihydro or tetrahydro derivatives.

Substitution: The phenyl group or the triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit promising antimicrobial properties. Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate has been investigated for its effectiveness against various bacterial strains and fungi. Research shows that triazole derivatives can inhibit the growth of pathogens like Candida albicans and Staphylococcus aureus, making them valuable in developing new antimicrobial agents .

Antifungal Properties

The compound has also been studied for its antifungal activity. Triazole-based compounds are known to interfere with fungal cell membrane synthesis, which is crucial for their survival. The structural characteristics of this compound enhance its efficacy as a fungicide, providing a basis for further development in antifungal therapies .

Agricultural Applications

Fungicides

this compound can be utilized as a fungicide in agricultural practices. Its mechanism involves disrupting fungal growth and reproduction, thus protecting crops from fungal diseases. The application of triazole compounds in agriculture is gaining traction due to their effectiveness and lower environmental impact compared to traditional fungicides .

Plant Growth Regulation

Research has suggested that triazole derivatives may also function as plant growth regulators. They can influence various physiological processes in plants, such as enhancing root development and improving resistance to stress conditions. This application could lead to increased crop yields and sustainability in agricultural practices .

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a versatile small molecule scaffold for the synthesis of novel polymeric materials. Its unique chemical structure allows for the development of materials with specific properties such as enhanced thermal stability and mechanical strength. These materials can be applied in various industries including packaging, automotive, and electronics .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Antifungal therapies | Disrupts fungal cell membranes | |

| Agriculture | Fungicides | Protects crops from diseases |

| Plant growth regulators | Enhances root development | |

| Material Science | Polymer synthesis | Develops materials with improved properties |

Case Studies

- Antimicrobial Efficacy : A study published in the Istanbul Journal of Pharmacy demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi using agar-well diffusion methods .

- Agricultural Impact : Research on triazole fungicides highlighted their effectiveness in controlling fungal infections in crops like wheat and barley, showing a reduction in disease incidence by over 50% when applied at optimal concentrations .

- Material Development : A recent publication discussed the use of this compound in synthesizing high-performance polymers that exhibit enhanced thermal stability and mechanical properties suitable for industrial applications .

Mécanisme D'action

The mechanism of action of sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparaison Avec Des Composés Similaires

Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

Voriconazole: Another antifungal with a similar structure, known for its broad-spectrum activity.

Trazodone: An antidepressant containing a triazole ring, used to treat depression and anxiety disorders.

Uniqueness: Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate is unique due to its specific combination of a sodium ion, a phenyl group, and a triazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry set it apart from other triazole derivatives .

Activité Biologique

Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 1240528-61-3) is a compound that has garnered attention due to its potential biological activities. This article will delve into its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a sodium salt derived from the triazole framework. Its molecular formula is , with a molecular weight of approximately 239.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-5-phenyltriazole with acetic acid in the presence of sodium hydroxide to form the acetate salt. This method allows for the efficient production of the compound while maintaining its structural integrity.

Antiviral Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, studies have demonstrated that various triazole derivatives can inhibit viral replication in vitro. Specifically, this compound has been evaluated for its efficacy against viral pathogens, showing promising results in inhibiting viral activity through mechanisms such as interference with viral entry or replication processes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including those resistant to common antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .

Anticancer Potential

Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. For example, in studies involving human colon cancer (HCT 116) cells, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents . Molecular docking studies suggest that it may act by inhibiting specific kinases involved in cancer progression.

Data Table: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against influenza virus strains. The results indicated a dose-dependent reduction in viral load with a maximum reduction observed at higher concentrations. This suggests potential for development as an antiviral therapeutic agent.

Case Study 2: Antimicrobial Resistance

A study focused on multidrug-resistant bacterial strains showed that sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-y)acetate could restore sensitivity to certain antibiotics when used in combination therapies. This finding highlights its potential role in combating antibiotic resistance.

Propriétés

IUPAC Name |

sodium;2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.Na/c1-14-9(7-10(15)16)12-13-11(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARHJXNBIAVCCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CC=C2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.